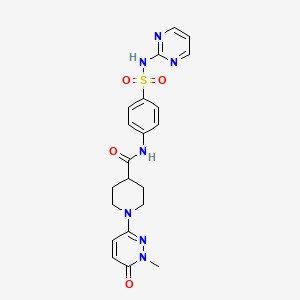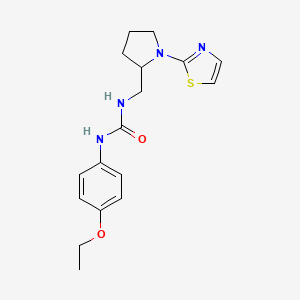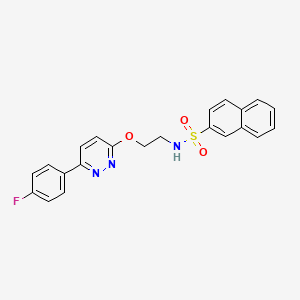
1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H23N7O4S and its molecular weight is 469.52. The purity is usually 95%.
BenchChem offers high-quality 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
Research in synthetic chemistry has explored the creation of new derivatives through the manipulation of complex molecules similar to the compound . For example, studies have demonstrated the synthesis of novel tetrahydrobenzo[b]thiophene derivatives and tetrahydrobenzothienopyrimidine derivatives under microwave irradiation, showcasing the potential for creating diverse molecular structures for various applications, such as material science and pharmacological agents (Abdalha et al., 2011).
Antimicrobial and Anti-inflammatory Properties
Compounds with structures similar to the chemical in focus have been investigated for their antimicrobial and anti-inflammatory properties. Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized, displaying significant antibacterial activities, suggesting their potential as therapeutic agents (Azab, Youssef, & El-Bordany, 2013). Similarly, derivatives have shown promising anti-inflammatory activities, highlighting their utility in developing new treatments for inflammation-related conditions (Rajasekaran, Sivakumar, & Jayakar, 1999).
Anticancer and Anti-angiogenic Activities
The exploration of anticancer properties is a significant area of research for compounds with this complexity. Studies have synthesized novel derivatives demonstrating anti-angiogenic and DNA cleavage activities, indicating their potential in cancer treatment by inhibiting the formation of blood vessels necessary for tumor growth and inducing cytotoxic effects through DNA interaction (Kambappa et al., 2017).
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry. The creation of pyridopyrimidines and related structures from compounds like the one mentioned demonstrates the versatility of these molecules in generating diverse chemical entities. Such compounds are valuable for their pharmacological activities and as intermediates in organic synthesis, providing a broad range of applications in drug discovery and development (Gelling & Wibberley, 1969).
Eigenschaften
IUPAC Name |
1-(1-methyl-6-oxopyridazin-3-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O4S/c1-27-19(29)8-7-18(25-27)28-13-9-15(10-14-28)20(30)24-16-3-5-17(6-4-16)33(31,32)26-21-22-11-2-12-23-21/h2-8,11-12,15H,9-10,13-14H2,1H3,(H,24,30)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSZLAVCFDFGGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(3-methylpiperidin-1-yl)methanone](/img/structure/B2916054.png)
![Benzo[d]thiazol-6-yl(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2916055.png)

![2,2,2-Trifluoro-N-[3-(trifluoroacetamido)phenyl]-acetamide](/img/structure/B2916057.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2916058.png)
![N-(2-chlorophenyl)-2-[(4-fluorophenyl)sulfonyl]acetamide](/img/structure/B2916059.png)


![2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2916063.png)
![7-[(4-Chlorophenyl)methyl]-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2916068.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2916070.png)